Albomycin

Description

Properties

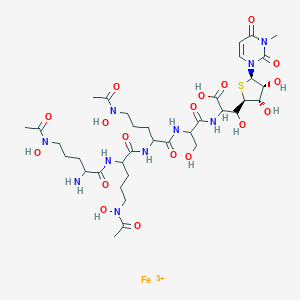

IUPAC Name |

2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58N10O18S.Fe/c1-17(48)44(62)12-5-8-20(37)30(55)38-21(9-6-13-45(63)18(2)49)31(56)39-22(10-7-14-46(64)19(3)50)32(57)40-23(16-47)33(58)41-25(35(59)60)26(52)29-27(53)28(54)34(65-29)43-15-11-24(51)42(4)36(43)61;/h11,15,20-23,25-29,34,47,52-54,62-64H,5-10,12-14,16,37H2,1-4H3,(H,38,55)(H,39,56)(H,40,57)(H,41,58)(H,59,60);/q;+3/t20?,21?,22?,23?,25?,26?,27-,28+,29+,34+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZHMVWHFMFIEG-ZYBDUZOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C([C@@H]1[C@H]([C@H]([C@@H](S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58FeN10O18S+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1006.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414-39-7 | |

| Record name | Albomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001414397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Mechanism of Action of Albomycin: A Trojan Horse Antibiotic Targeting Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin is a potent, naturally occurring sideromycin antibiotic with a unique "Trojan horse" mechanism of action that allows it to bypass bacterial defenses and inhibit a crucial intracellular target. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antibacterial activity, from its active transport into the bacterial cell to the inhibition of seryl-tRNA synthetase and subsequent cessation of protein synthesis. Detailed experimental methodologies and quantitative data are presented to offer a complete picture for researchers in the field of antibiotic development.

Introduction

First isolated from Streptomyces griseus in the 1940s, this compound has long been recognized for its potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Structurally, this compound is a peptidyl-nucleoside antibiotic, comprised of a ferrichrome-type siderophore linked to a thionucleoside antibiotic moiety.[3][4] This unique structure is central to its mechanism of action, enabling it to exploit bacterial iron acquisition systems to gain entry into the cell, a strategy that has earned it the "Trojan horse" moniker.[5][6] Once inside, a toxic "warhead" is released, which potently and specifically inhibits seryl-tRNA synthetase (SerRS), a vital enzyme in protein biosynthesis.[7][8][9] This targeted inhibition ultimately leads to bacterial cell death. This document will provide a detailed exploration of this multi-step mechanism.

The "Trojan Horse" Entry Strategy: Exploiting Bacterial Iron Uptake

A critical first step in this compound's mechanism of action is its active transport into the bacterial cytoplasm. Bacteria have evolved sophisticated systems to acquire essential nutrients like iron from their environment. This compound's siderophore component mimics ferrichrome, a natural siderophore, allowing it to be recognized and actively transported by the bacterial ferric hydroxamate uptake systems.[10][11]

Transport across the Outer Membrane (Gram-Negative Bacteria)

In Gram-negative bacteria such as E. coli, the initial entry of the this compound-iron complex across the outer membrane is mediated by the TonB-dependent transporter FhuA.[1][8][12] Crystallographic studies have confirmed that this compound binds to the same pocket within FhuA as ferrichrome.[1][13]

Periplasmic Transport and Inner Membrane Translocation

Once in the periplasm, this compound is bound by the periplasmic binding protein FhuD.[3][8] FhuD then shuttles the antibiotic to the inner membrane, where the FhuBC ATP-binding cassette (ABC) transporter actively transports it into the cytoplasm.[3][6][8]

Transport in Gram-Positive Bacteria

Gram-positive bacteria, such as Streptococcus pneumoniae, lack an outer membrane but possess a similar ferric hydroxamate transport system.[3][14] This system, encoded by the fhu locus, includes the FhuD binding lipoprotein and the FhuB/FhuG/FhuC ABC transporter, which collectively mediate the uptake of this compound.[14]

The following diagram illustrates the "Trojan Horse" transport mechanism in Gram-negative bacteria.

Figure 1: The "Trojan Horse" mechanism of this compound uptake and action in Gram-negative bacteria.

Intracellular Activation and Target Inhibition

Release of the Active Moiety

Once inside the cytoplasm, this compound is not yet in its active form. Host cell peptidases, such as PepN in E. coli, cleave the amide bond linking the siderophore carrier to the antibiotic warhead.[6][8] This releases the active thionucleoside component, known as SB-217452.[5][15]

Inhibition of Seryl-tRNA Synthetase (SerRS)

The released SB-217452 is the active antibacterial agent. It functions as a potent and specific inhibitor of seryl-tRNA synthetase (SerRS).[3][5][16] SerRS is a crucial enzyme responsible for the first step of protein synthesis: the charging of transfer RNA (tRNA) with the amino acid serine.[7]

SB-217452 acts as a structural analog of seryl-adenylate (Ser-AMP), the natural intermediate formed during the aminoacylation reaction catalyzed by SerRS.[1][7] This molecular mimicry allows SB-217452 to bind to the active site of SerRS, effectively competing with the natural substrate and preventing the synthesis of seryl-tRNA.[1] The inhibition of SerRS leads to a halt in protein synthesis, ultimately resulting in bacterial cell death.[9]

The logical flow of this compound's mechanism of action is depicted in the diagram below.

References

- 1. This compound|Sideromycin Antibiotic|For Research [benchchem.com]

- 2. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Chemical Synthesis of this compound Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis and Chemical Synthesis of this compound Nucleoside Antibiotics [mdpi.com]

- 6. The chemistry and biology of natural ribomimetics and related compounds - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00019A [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound is an effective antibiotic, as exemplified with Yersinia enterocolitica and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. um.es [um.es]

- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 14. journals.asm.org [journals.asm.org]

- 15. Biosynthesis of this compound δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis and Chemical Synthesis of this compound Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Albomycin from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and biosynthesis of Albomycin, a potent sideromycin antibiotic produced by Streptomyces. The document provides a comprehensive overview of the key scientific milestones, detailed experimental methodologies, and the intricate biochemical pathways involved in its production.

Introduction: The Emergence of a "Trojan Horse" Antibiotic

The mid-20th century marked a golden era in antibiotic discovery, with soil-dwelling actinomycetes, particularly the genus Streptomyces, proving to be a prolific source of novel antimicrobial compounds. It was within this fertile scientific landscape that this compound, a unique antibiotic with a fascinating mode of action, was first identified. Initially designated as "grisein," this compound was first isolated from the soil bacterium Streptomyces griseus in the 1940s.[1] It was also later found in Streptomyces subtropicus.[1] The true chemical nature of this compound, however, remained enigmatic for several decades until the structures of its three primary congeners—this compound δ₁, δ₂, and ε—were fully elucidated in 1982.[1]

This compound belongs to the sideromycin class of antibiotics, which employ a "Trojan horse" strategy to infiltrate bacterial cells.[1] These compounds consist of a siderophore, an iron-chelating molecule, linked to an antibiotic warhead. Bacteria actively transport siderophores across their cell membranes to acquire essential iron. By mimicking this natural uptake system, this compound effectively deceives the bacteria into internalizing the toxic component. Once inside the cell, the antibiotic warhead, a thionucleoside moiety known as SB-217452, is cleaved from the siderophore and proceeds to inhibit seryl-tRNA synthetase, a crucial enzyme in protein synthesis, ultimately leading to bacterial cell death.[1] This targeted delivery mechanism contributes to this compound's potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity of this compound Congeners

The different congeners of this compound exhibit varying degrees of antimicrobial potency. This compound δ₂ has consistently demonstrated the most significant activity against a range of clinically relevant pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound δ₁, δ₂, and ε against various bacterial strains.

| Bacterial Strain | This compound δ₁ MIC (µg/mL) | This compound δ₂ MIC (µg/mL) | This compound ε MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Streptococcus pneumoniae ATCC 49619 | 0.015 | 0.015 | > 128 | 0.125 |

| Staphylococcus aureus USA 300 NRS384 | 1 | 0.125 | > 128 | 2 |

| Bacillus subtilis ATCC 6633 | 4 | 0.5 | > 128 | 0.25 |

| Escherichia coli BJ 5183 | 1 | 0.125 | > 128 | 0.015 |

| Neisseria gonorrhoeae ATCC 49226 | 0.25 | 0.03 | > 128 | 0.008 |

| Salmonella typhi | 0.5 | 0.06 | > 128 | 0.015 |

Data compiled from studies on the total synthesis and antimicrobial evaluation of natural albomycins.[2]

Experimental Protocols

This section details the methodologies for the isolation of this compound-producing Streptomyces from soil, and the subsequent fermentation, purification, and characterization of the antibiotic.

Isolation and Screening of this compound-Producing Streptomyces

Objective: To isolate Streptomyces species from soil and screen for the production of antimicrobial compounds.

Materials:

-

Soil samples

-

Sterile saline solution (0.9% NaCl)

-

Starch Casein Agar (SCA) plates

-

Nystatin and nalidixic acid solutions

-

Test organisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient Agar plates

Protocol:

-

Soil Sample Preparation: Air-dry soil samples and pre-treat by heating at 50-60°C for 1-2 hours to reduce the population of non-spore-forming bacteria and fungi.

-

Serial Dilution: Suspend 1 gram of the pre-treated soil in 10 mL of sterile saline and vortex thoroughly. Perform a series of ten-fold dilutions (10⁻² to 10⁻⁶) in sterile saline.

-

Plating: Spread 100 µL of each dilution onto SCA plates supplemented with nystatin (50 µg/mL) and nalidixic acid (10 µg/mL) to inhibit fungal and non-actinomycete bacterial growth, respectively.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days, observing for the appearance of characteristic chalky, filamentous colonies typical of Streptomyces.

-

Primary Screening (Cross-Streak Method):

-

Isolate pure colonies of presumptive Streptomyces onto fresh SCA plates.

-

After sufficient growth (5-7 days), streak test organisms perpendicular to the edge of the Streptomyces colony.

-

Incubate at 37°C for 24-48 hours.

-

Observe for zones of inhibition where the growth of the test organism is prevented, indicating the production of an antimicrobial compound.

-

-

Secondary Screening (Agar Well Diffusion):

-

Inoculate promising Streptomyces isolates into a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate with shaking for 5-7 days.

-

Centrifuge the culture to pellet the biomass and collect the supernatant.

-

Prepare lawns of test organisms on Nutrient Agar plates.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the culture supernatant to each well.

-

Incubate at 37°C for 24 hours and measure the diameter of the zones of inhibition.

-

Fermentation and Production of this compound

Objective: To cultivate an this compound-producing Streptomyces strain for the production of the antibiotic.

Materials:

-

Pure culture of an this compound-producing Streptomyces strain (e.g., S. griseus)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a defined medium with controlled concentrations of phosphate, iron, and ornithine)

-

Shake flasks or fermenter

Protocol:

-

Seed Culture Preparation: Inoculate a loopful of the Streptomyces strain into a flask containing seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until a dense culture is obtained.

-

Inoculation of Production Medium: Transfer an aliquot (e.g., 5-10% v/v) of the seed culture into the production medium.

-

Fermentation: Incubate the production culture under the same conditions as the seed culture for 5-10 days. Monitor the production of this compound periodically by taking samples and performing bioassays or HPLC analysis.

Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for extraction and elution (e.g., methanol, acetonitrile, water)

-

Size-exclusion chromatography column

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

Protocol:

-

Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g) to remove the Streptomyces cells.

-

Initial Extraction: Pass the supernatant through an SPE cartridge to bind this compound. Wash the cartridge with water to remove unbound impurities. Elute this compound with a suitable organic solvent like methanol.

-

Size-Exclusion Chromatography: Concentrate the eluate and apply it to a size-exclusion chromatography column to separate molecules based on size. Collect fractions and test for bioactivity.

-

Preparative HPLC: Pool the active fractions and subject them to preparative reverse-phase HPLC. Use a gradient of water and acetonitrile (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) to achieve high-purity separation of the this compound congeners.

-

Purity Assessment: Analyze the purified fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of the this compound congeners.

Characterization of this compound

Objective: To confirm the chemical structure and biological activity of the purified this compound.

Materials:

-

Purified this compound

-

Mass Spectrometer (e.g., LC-MS, HRMS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Bacterial strains for MIC testing

-

Microtiter plates

-

Bacterial growth medium

Protocol:

-

Structural Elucidation:

-

Mass Spectrometry: Determine the exact mass and molecular formula of the purified compound.

-

NMR Spectroscopy: Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry of the this compound congeners.

-

-

Biological Activity (MIC Determination):

-

Prepare a two-fold serial dilution of the purified this compound in a 96-well microtiter plate containing bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Biosynthesis of this compound in Streptomyces

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster, designated as the abm cluster in Streptomyces griseus. This cluster contains 18 genes (abmA to abmR) that are essential for the production of the final this compound molecule. The pathway can be conceptually divided into two main branches: the synthesis of the ferrichrome siderophore and the assembly of the thionucleoside warhead.

Biosynthetic Gene Cluster of this compound

The abm gene cluster encodes a suite of enzymes responsible for the intricate steps of this compound biosynthesis. These include non-ribosomal peptide synthetases (NRPS), tailoring enzymes such as methyltransferases and oxidoreductases, and transport proteins.

References

Albomycin: A Comprehensive Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin is a naturally occurring sideromycin antibiotic with potent activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Structurally, it is characterized by a unique "Trojan horse" design, consisting of a ferrichrome-type siderophore that facilitates active transport into bacterial cells, linked to a thionucleoside antibiotic warhead that inhibits seryl-tRNA synthetase (SerRS), a crucial enzyme in protein synthesis.[3][4][5] This comprehensive technical guide details the structure, chemical properties, and mechanism of action of this compound, providing researchers and drug development professionals with a thorough understanding of this promising antimicrobial agent. The guide includes detailed experimental protocols for its isolation, structural elucidation, and biological evaluation, along with a summary of its key chemical and physical properties and antimicrobial activity.

Structure and Chemical Properties

This compound is a peptidyl nucleoside antibiotic belonging to the sideromycin class.[1][6] Its structure is comprised of two main components: a ferrichrome-type siderophore and a thionucleoside moiety.[3][4] The siderophore component, which is responsible for iron chelation and transport into bacterial cells, consists of three molecules of δ-N-hydroxy-δ-N-acetyl-L-ornithine linked by peptide bonds to a serine residue.[1] This siderophore structure is analogous to ferrichrome, a fungal iron chelator.[4]

The C-terminus of the serine in the siderophore is connected to the antibiotic "warhead," a 4'-thio (N4-carbamoyl-3-methyl) cytidine moiety, via another serine residue.[1] The sulfur atom within the thioribosyl pyrimidine group is indispensable for the antibiotic's biological activity; its replacement with oxygen results in a complete loss of antibacterial function.[3]

Several natural congeners of this compound have been identified, with the most abundant being this compound δ₁, δ₂, and ε.[3][7] These congeners differ in the substituent at the C4 position of the pyrimidine nucleobase.[8] this compound δ₂ is generally the most potent of these natural variants.[7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound δ₂ is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₀N₁₂O₁₈S | [9] |

| Molecular Weight (Iron-free) | 992.38 g/mol | [9] |

| Molecular Weight (Iron complex) | 1045 Da | [1] |

| CAS Number | 34755-52-7 | [9] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | The iron complex is highly soluble in water. | [7] |

| Stability | This compound δ₂ is more stable than this compound ε in D₂O. | [10] |

Table 1: Chemical and Physical Properties of this compound δ₂

Mechanism of Action

This compound exerts its antibacterial effect through a "Trojan horse" mechanism, exploiting bacterial iron uptake systems to gain entry into the cell.[4][5] Once inside, it is cleaved by peptidases to release its active warhead, which inhibits a vital cellular process.[4]

Cellular Uptake

The siderophore portion of this compound mimics natural iron-siderophore complexes, allowing it to be recognized and actively transported across the bacterial outer membrane.[11] In Gram-negative bacteria such as Escherichia coli, this transport is mediated by the ferric hydroxamate uptake protein A (FhuA), a TonB-dependent outer membrane transporter.[10][12]

Intracellular Activation and Target Inhibition

Following transport into the cytoplasm, intracellular peptidases hydrolyze the amide bond linking the siderophore to the thionucleoside warhead, releasing the active inhibitor, SB-217452.[4] SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS), a crucial enzyme responsible for attaching serine to its cognate tRNA during protein synthesis.[13] By inhibiting SerRS, this compound effectively shuts down protein production, leading to bacterial cell death.[3]

The following diagram illustrates the "Trojan Horse" mechanism of action of this compound.

Caption: "Trojan Horse" mechanism of this compound action.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a broad spectrum of bacteria, including clinically relevant pathogens. Its efficacy is particularly notable against strains that have developed resistance to other classes of antibiotics.

Minimum Inhibitory Concentrations (MICs)

The MIC values for this compound and its congeners against various bacterial strains are summarized in Table 2.

| Organism | Strain | This compound δ₁ (µg/mL) | This compound δ₂ (µg/mL) | This compound ε (µg/mL) | Ciprofloxacin (µg/mL) | Penicillin G (µg/mL) | Vancomycin (µg/mL) | Reference |

| Streptococcus pneumoniae | ATCC 49619 | - | - | - | - | - | - | [10] |

| Streptococcus pneumoniae | Clinical Isolates (27 strains) | - | MIC range: <0.008 - 0.25 | - | MIC range: 0.5 - >32 | MIC range: <0.016 - >32 | MIC range: 0.25 - 1 | [2] |

| Staphylococcus aureus | USA 300 NRS384 (MRSA) | - | 0.125 | - | 2 | - | - | [10] |

| Staphylococcus aureus | Clinical Isolates (including MRSA) | - | MIC range: 0.06 - >32 | - | MIC range: 0.25 - >32 | - | MIC range: 0.5 - 2 | [2] |

| Bacillus subtilis | ATCC 6633 | - | 0.5 | - | <0.125 | - | - | [10] |

| Escherichia coli | BJ 5183 | 4 | 0.5 | >64 | 0.016 | - | - | [10] |

| Escherichia coli | - | 0.005 | - | - | - | - | [4] | |

| Neisseria gonorrhoeae | ATCC 49226 | 0.0039 | >64 | >64 | 0.0078 | - | - | [10] |

| Salmonella typhi | >64 | >64 | >64 | <0.002 | - | - | [10] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Albomycins and Comparator Antibiotics

Biosynthesis

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (abm) found in Streptomyces species.[6][13] The pathway can be broadly divided into the synthesis of the siderophore moiety and the thionucleoside core, followed by their conjugation.

The ferrichrome-type siderophore is assembled by a non-ribosomal peptide synthetase (NRPS) system.[6][12] The biosynthesis of the thionucleoside moiety involves a series of enzymatic reactions, including the incorporation of a sulfur atom, which is a critical step for the molecule's bioactivity.[12]

The diagram below outlines the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Streptomyces sp.

This protocol is adapted from the method described for the isolation of wild-type and descarbamoyl-desmethyl albomycins.[13]

Materials:

-

Streptomyces sp. culture producing this compound

-

Tryptic Soy Broth (TSB) for seed culture

-

This compound production liquid medium

-

XAD4 or XAD7HP resin (Sigma)

-

Methanol

-

Chromatography column (20 cm x 2.6 cm)

Procedure:

-

Inoculate a TSB seed culture with Streptomyces spores or mycelia and grow for 20-30 hours.

-

Transfer a 5% inoculum to the this compound production liquid medium in shaking flasks.

-

Ferment for an additional 90-100 hours.

-

Centrifuge the culture to obtain the cell-free broth.

-

Pass one liter of the cell-free broth through a chromatography column packed with XAD4 or XAD7HP resin.

-

Wash the column with 200 mL of 3% methanol.

-

Elute the this compound-containing fraction with 300 mL of 50% methanol.

-

Further purification can be achieved using reversed-phase and size-exclusion chromatography, followed by preparative high-performance liquid chromatography (HPLC).[1]

Total Synthesis of this compound δ₂

The following is a generalized procedure based on the reported total synthesis of albomycins.[3][10] For detailed experimental procedures and characterization data, refer to the original publication.

Key Steps:

-

Synthesis of the Thionucleoside Core: The synthesis involves multiple steps, including the formation of the thiofuranose ring and the introduction of the modified pyrimidine base.

-

Synthesis of the Siderophore Moiety: The protected tripeptide siderophore is synthesized through standard peptide coupling reactions.

-

Coupling of the Thionucleoside and Siderophore: The thionucleoside and siderophore fragments are coupled to form the protected this compound.

-

Deprotection: A series of deprotection steps are carried out to yield the final this compound product.

Example Reaction Conditions for Final Coupling and Deprotection:

-

Coupling: The thionucleoside and tetrapeptide fragments are condensed using a coupling agent such as HATU in the presence of a base like DIPEA in DMF at -15 °C.[3]

-

Deprotection: The protecting groups are removed in a stepwise manner. For example, a PMB group can be removed oxidatively with CAN, followed by acid-catalyzed removal of other protecting groups, and finally, base-catalyzed hydrolysis of esters. The final product is often purified by size-exclusion chromatography (e.g., Sephadex G-15).[3][10]

Structure Elucidation by NMR Spectroscopy

The structure of this compound and its synthetic intermediates is typically confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[14][15][16]

General NMR Experimental Workflow:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within individual amino acid residues and the sugar moiety.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of stereochemistry and conformation.

-

-

Data Analysis: Integrate and analyze the spectral data to assemble the complete structure of the molecule.

X-ray Crystallography of this compound in Complex with FhuA

This protocol provides a general outline for the crystallization and structure determination of the FhuA-albomycin complex, based on published methods.[11][17][18]

Procedure:

-

Protein Expression and Purification: Express and purify the FhuA protein.

-

Complex Formation: Co-crystallize FhuA with this compound.

-

Crystallization: Use the hanging drop vapor diffusion technique. Mix the FhuA-albomycin complex solution with a reservoir solution containing a precipitant (e.g., PEG).

-

X-ray Diffraction Data Collection: Mount the crystals in cryoloops, flash-freeze in liquid nitrogen, and collect diffraction data using a synchrotron radiation source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known FhuA structure as a model. Refine the model against the experimental data.

Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This assay is used to determine the inhibitory activity of this compound's active warhead (SB-217452) against SerRS. The protocol is based on the ATP-³²PPi exchange assay and aminoacylation assay.[2][19]

ATP-³²PPi Exchange Assay:

-

Prepare a reaction mixture containing the SerRS enzyme, serine, ATP, and ³²P-labeled pyrophosphate (³²PPi) in a suitable buffer.

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at a specific temperature for a defined time.

-

Stop the reaction and measure the amount of [³²P]ATP formed, which is proportional to the enzyme activity.

-

Perform the assay in the presence of varying concentrations of the inhibitor (SB-217452) to determine the IC₅₀ value.

Aminoacylation Assay:

-

Prepare a reaction mixture containing the SerRS enzyme, [³H]-serine, ATP, and tRNA in a suitable buffer.

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction and then precipitate the tRNA.

-

Measure the amount of radiolabeled serine attached to the tRNA, which reflects the enzyme's activity.

-

Determine the IC₅₀ of the inhibitor by performing the assay with different concentrations of SB-217452.[20] The IC₅₀ of SB-217452 against S. aureus SerRS is approximately 8 nM.[19][21]

Conclusion

This compound remains a highly promising lead compound for the development of new antibiotics, particularly in an era of increasing antimicrobial resistance. Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms and effectively target a crucial intracellular enzyme. The detailed structural, chemical, and biological information, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug developers working to harness the therapeutic potential of this compound and its analogs. Further research into the structure-activity relationships and optimization of its pharmacokinetic properties will be crucial in translating the promise of this compound into a clinically effective therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and Chemical Synthesis of this compound Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Chemical Synthesis of this compound Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - American Chemical Society [acs.org]

- 8. Delta-2-Albomycin A1 | C37H63FeN12O18S+3 | CID 131704215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound delta2 | C37H60N12O18S | CID 121596019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. The chemistry and biology of natural ribomimetics and related compounds - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00019A [pubs.rsc.org]

- 13. Biosynthesis of this compound δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 15. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure of the antibiotic this compound in complex with the outer membrane transporter FhuA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure of the antibiotic this compound in complex with the outer membrane transporter FhuA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of two seryl-tRNA synthetases in this compound-producing Streptomyces sp. strain ATCC 700974 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

Albomycin: A "Trojan Horse" Antibiotic Targeting Bacterial Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin is a naturally occurring sideromycin antibiotic with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy stems from a sophisticated "Trojan Horse" mechanism of action. By mimicking a natural siderophore, this compound hijacks bacterial iron uptake systems to gain entry into the cell. Once inside, it is cleaved by intracellular peptidases, releasing a potent warhead that inhibits seryl-tRNA synthetase (SerRS), a crucial enzyme in protein biosynthesis. This targeted delivery and potent intracellular activity make this compound a compelling candidate for further antibiotic development, particularly in an era of increasing antimicrobial resistance. This guide provides a comprehensive technical overview of this compound's mechanism, detailed experimental protocols to study its action, and a summary of its quantitative activity.

The "Trojan Horse" Mechanism of Action

This compound's unique mechanism can be dissected into three key stages: active transport, intracellular activation, and target inhibition.

Cellular Uptake via Siderophore Transport Systems

Bacteria require iron for various essential metabolic processes. In iron-limited environments, they secrete siderophores, small molecules with a high affinity for ferric iron (Fe³⁺), to scavenge this essential nutrient. Bacteria then actively transport the siderophore-iron complexes back into the cell through specific outer membrane receptors and ABC transporters.

This compound's structure features a siderophore moiety that is structurally similar to ferrichrome, a common fungal siderophore that many bacteria can utilize. This mimicry allows this compound to be recognized and actively transported by the bacterial ferric hydroxamate uptake (Fhu) system.

The uptake process in Gram-negative bacteria, such as Escherichia coli, involves the following steps:

-

Outer Membrane Transport: this compound binds to the outer membrane receptor protein, FhuA . This binding is TonB-dependent, meaning it requires energy transduced from the cytoplasmic membrane to facilitate transport across the outer membrane into the periplasm.

-

Periplasmic Shuttling: In the periplasm, the this compound molecule is bound by the periplasmic binding protein, FhuD .

-

Inner Membrane Translocation: The FhuD-Albomycin complex then interacts with the inner membrane ABC transporter, consisting of the permease proteins FhuB and the ATPase FhuC (in E. coli) or FhuG (in Streptococcus pneumoniae), which hydrolyzes ATP to power the translocation of this compound into the cytoplasm.

Intracellular Activation by Peptidase Cleavage

Once inside the cytoplasm, this compound is not yet in its active form. The antibiotic "warhead" is covalently linked to the siderophore "vehicle" via a peptide bond. This bond is recognized and hydrolyzed by intracellular peptidases, specifically peptidase N (PepN) . This cleavage releases the active component, a nucleoside analog known as SB-217452 , from the siderophore moiety.

Inhibition of Seryl-tRNA Synthetase (SerRS)

The released SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS) . SerRS is a vital enzyme responsible for attaching the amino acid serine to its corresponding transfer RNA (tRNASer). This aminoacylation step is a prerequisite for the incorporation of serine into nascent polypeptide chains during protein synthesis.

SB-217452 acts as a competitive inhibitor of SerRS, likely by mimicking the transition state of the seryl-adenylate intermediate. By binding to the active site of SerRS, SB-217452 prevents the enzyme from charging tRNASer with serine, thereby halting protein synthesis and ultimately leading to bacterial cell death.

Quantitative Data

The following tables summarize key quantitative data related to this compound's activity and interactions.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound δ₂ Against Various Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference(s) |

| Streptococcus pneumoniae ATCC 49619 | Positive | 0.01 | [1][2] |

| Streptococcus pneumoniae (clinical isolates) | Positive | 0.004 - 0.062 | [3] |

| Staphylococcus aureus USA 300 NRS384 (MRSA) | Positive | 0.125 | [1] |

| Staphylococcus aureus (clinical isolates) | Positive | 0.06 - 0.5 | [1] |

| Bacillus subtilis ATCC 6633 | Positive | 0.5 | [1] |

| Escherichia coli BJ 5183 | Negative | 0.005 | [1][2] |

| Neisseria gonorrhoeae ATCC 49226 | Negative | >512 | [1] |

| Salmonella typhi | Negative | >512 | [1] |

Table 2: Binding Affinities and Kinetic Parameters

| Interaction | Parameter | Value | Reference(s) |

| SB-217452 and S. aureus SerRS | IC₅₀ | ~8 nM | [4][5][6] |

| SB-217452 and rat SerRS | IC₅₀ | ~8 nM | [4] |

| EcSerRS and tRNA[Ser]Sec | Kd | 126 ± 20 nM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

This compound Uptake Assay (Radiolabeled Method)

This assay quantifies the transport of this compound into bacterial cells using a radiolabeled form of the antibiotic or a structurally similar siderophore.

Materials:

-

Bacterial strain of interest (e.g., E. coli K-12)

-

Growth medium (e.g., Luria-Bertani broth)

-

Radiolabeled [⁵⁵Fe³⁺]ferrichrome (as a proxy for this compound transport) or tritium-labeled this compound

-

Washing buffer (e.g., 0.1 M LiCl)

-

Cellulose nitrate filters (0.45 µm pore size)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus

Protocol:

-

Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.

-

Cell Preparation: Harvest the cells by centrifugation and wash them twice with a suitable buffer to remove any residual medium. Resuspend the cells in the same buffer to a defined optical density (e.g., OD₆₀₀ of 1.0).

-

Uptake Initiation: Add the radiolabeled compound to the cell suspension to a final concentration of 1 µM.

-

Time Course Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes), take aliquots (e.g., 200 µL) of the cell suspension.

-

Filtration and Washing: Immediately filter each aliquot through a cellulose nitrate filter. Wash the filter twice with 5 mL of ice-cold washing buffer to remove any unbound radiolabeled compound.

-

Scintillation Counting: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against time to determine the rate of uptake.

-

Negative Control: To control for non-specific binding, perform the assay at 4°C, a temperature at which active transport is inhibited.

In Vitro Peptidase Cleavage Assay (Mass Spectrometry-Based)

This assay monitors the cleavage of this compound by a peptidase (e.g., purified PepN) by detecting the resulting cleavage products using mass spectrometry.

Materials:

-

Purified peptidase N (PepN)

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the purified PepN enzyme (e.g., 1 µM) and this compound (e.g., 10 µM) in the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction in each aliquot by adding the quenching solution.

-

LC-MS Analysis: Analyze the quenched samples by LC-MS to separate and identify the intact this compound and its cleavage products (the siderophore and SB-217452).

-

Data Analysis: Quantify the peak areas of the intact this compound and its cleavage products over time to determine the rate of cleavage.

-

Negative Control: Perform a control reaction without the PepN enzyme to ensure that the observed cleavage is enzyme-dependent.

Seryl-tRNA Synthetase (SerRS) Inhibition Assay (Filter-Binding Assay)

This assay measures the ability of SB-217452 to inhibit the aminoacylation of tRNASer by SerRS using a radiolabeled amino acid.

Materials:

-

Purified seryl-tRNA synthetase (SerRS)

-

Total tRNA or purified tRNASer

-

[³H]-Serine (radiolabeled)

-

ATP

-

Reaction buffer (e.g., 30 mM HEPES-KOH pH 7.5, 30 mM KCl, 10 mM MgCl₂)

-

SB-217452 (inhibitor)

-

Trichloroacetic acid (TCA), 5% (w/v), ice-cold

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP (e.g., 2 mM), tRNA (e.g., 1 mg/mL), and [³H]-Serine (e.g., 20 µM).

-

Inhibitor Addition: Add varying concentrations of SB-217452 to the reaction mixtures. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding purified SerRS (e.g., 100 nM) to each reaction mixture.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10 minutes).

-

Precipitation and Filtration: Stop the reaction by adding ice-cold 5% TCA. This will precipitate the tRNA. Filter the precipitate through a glass fiber filter.

-

Washing: Wash the filter with cold 5% TCA to remove any unincorporated [³H]-Serine.

-

Scintillation Counting: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[8]

Visualizations

Signaling Pathway of this compound's "Trojan Horse" Mechanism

References

- 1. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of seryl tRNA synthetase by seryl nucleoside moiety (SB-217452) of this compound antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Characterization of Two Seryl-tRNA Synthetases in this compound-producing " by Yu Zeng, Hervé Roy et al. [digitalcommons.chapman.edu]

- 7. Seryl-tRNA synthetase specificity for tRNASec in Bacterial Sec biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Potent Efficacy of Albomycin Against Gram-Positive Bacteria: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin, a naturally occurring sideromycin antibiotic, demonstrates significant promise in combating Gram-positive bacterial pathogens, including multi-drug resistant strains. Its unique "Trojan horse" mechanism of action, which co-opts bacterial iron uptake systems to facilitate cell entry, allows it to bypass common resistance mechanisms. Once inside the bacterial cell, this compound releases a potent inhibitor of seryl-tRNA synthetase, leading to the cessation of protein synthesis and subsequent cell death. This technical guide provides an in-depth analysis of this compound's spectrum of activity against Gram-positive bacteria, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Spectrum of Activity Against Gram-Positive Bacteria

This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. The δ2 congener, in particular, has been shown to be highly effective. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound congeners against various Gram-positive species.

| Bacterial Species | Strain | This compound Congener | MIC | Reference |

| Streptococcus pneumoniae | ATCC 49619 | δ1 | 8-fold more potent than ciprofloxacin | [1] |

| Streptococcus pneumoniae | ATCC 49619 | δ2 | 8-fold more potent than ciprofloxacin | [1] |

| Streptococcus pneumoniae | - | δ2 | 10 ng/mL | [1][2] |

| Staphylococcus aureus | USA 300 NRS 384 (MRSA) | δ2 | 0.125 µg/mL (16-fold more potent than ciprofloxacin) | [1] |

| Bacillus subtilis | ATCC 6633 | δ2 | 0.5 µg/mL | [1] |

| Staphylococcus aureus | - | - | Highly sensitive | [3] |

| Streptococcus pyogenes | - | - | Resistant | [3] |

| Streptococcus agalactiae | - | - | Resistant | [3] |

| Staphylococcus epidermidis | - | - | Resistant | [3] |

Mechanism of Action: The "Trojan Horse" Strategy

This compound's efficacy stems from its clever "Trojan horse" strategy, which exploits the bacterium's essential iron acquisition machinery.[2][4][5][6][7]

-

Uptake: The siderophore moiety of this compound mimics natural iron-chelating molecules (siderophores), allowing it to be recognized and actively transported into the bacterial cell through ferric hydroxamate uptake systems.[2][8]

-

Intracellular Release: Once inside the cytoplasm, the this compound molecule is cleaved by host peptidases.[2][4] This releases the antibiotically active warhead, a thionucleoside known as SB-217452.[2][4]

-

Target Inhibition: SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS).[2][9] By binding to this essential enzyme, it prevents the attachment of serine to its corresponding tRNA, thereby halting protein synthesis and leading to bacterial cell death.[2][7][9]

This mechanism is visually represented in the following diagram:

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The standard method for this is broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][10]

Materials

-

This compound (or its congeners) stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum, adjusted to a 0.5 McFarland standard

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure

-

Preparation of Antibiotic Dilutions:

-

A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well microtiter plate.

-

The final volume in each well is typically 50 µL.

-

A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from an agar plate culture.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

-

The following diagram illustrates the workflow for the broth microdilution MIC assay.

Conclusion

This compound's potent activity against a spectrum of Gram-positive bacteria, coupled with its unique mechanism of action that circumvents conventional resistance pathways, positions it as a highly promising candidate for further drug development. The data and protocols presented in this whitepaper provide a foundational resource for researchers and scientists working to advance our understanding and application of this remarkable antibiotic. Continued investigation into its efficacy against a broader range of clinical isolates and in vivo studies are critical next steps in realizing its therapeutic potential.

References

- 1. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Chemical Synthesis of this compound Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is an effective antibiotic, as exemplified with Yersinia enterocolitica and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of this compound δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trihydroxamate Siderophore-Fluoroquinolone Conjugates are Selective Sideromycin Antibiotics that Target Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. um.es [um.es]

- 7. The chemistry and biology of natural ribomimetics and related compounds - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00019A [pubs.rsc.org]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound|Sideromycin Antibiotic|For Research [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Trojan Horse Antibiotic: An In-depth Technical Guide to the Spectrum of Activity of Albomycin against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albomycin, a naturally occurring sideromycin, demonstrates potent antibacterial activity against a range of Gram-negative bacteria. Its unique "Trojan horse" mechanism of action, hijacking bacterial iron uptake systems, allows it to circumvent conventional resistance mechanisms and effectively inhibit bacterial growth at low concentrations. This guide provides a comprehensive overview of this compound's spectrum of activity, its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Introduction

The rise of antibiotic-resistant Gram-negative bacteria presents a formidable challenge to global health. This compound, a member of the sideromycin class of antibiotics, offers a promising avenue for the development of novel therapeutics. Structurally, it consists of a potent antibiotic moiety, a thioribosyl-pyrimidine derivative, covalently linked to a ferrichrome-type siderophore.[1][2] This siderophore component is the key to its targeted delivery system, enabling active transport into bacterial cells and leading to potent antimicrobial effects.[1][3]

Mechanism of Action: The "Trojan Horse" Strategy

This compound's efficacy against Gram-negative bacteria is intrinsically linked to its ability to exploit the bacteria's own iron acquisition systems.[1][3] Iron is an essential nutrient for bacterial survival, and in iron-limited environments, bacteria secrete siderophores to scavenge ferric iron (Fe³⁺).[3] Gram-negative bacteria have evolved sophisticated transport systems to recognize and internalize these iron-siderophore complexes.[4]

This compound mimics this natural process. The siderophore portion of this compound is recognized by specific outer membrane receptors, primarily the ferrichrome transporter FhuA in Escherichia coli.[1][4] This recognition initiates an energy-dependent transport process across the outer membrane, facilitated by the TonB protein.[5][6]

Once in the periplasm, this compound is bound by the periplasmic binding protein FhuD.[1][5] FhuD then shuttles the antibiotic to the inner membrane ABC transporter, FhuBC, which actively transports it into the cytoplasm.[1] Inside the cell, host peptidases cleave the antibiotic "warhead" (SB-217452) from the siderophore carrier.[1][5] This active moiety then inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis, ultimately leading to bacterial cell death.[1][5]

Quantitative Spectrum of Activity

The potency of this compound against various Gram-negative bacteria is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for this compound against a selection of Gram-negative species.

| Bacterial Species | Strain | MIC (µg/mL) | MIC (ng/mL) | Reference(s) |

| Escherichia coli | - | - | 5 | [1][7][8] |

| Escherichia coli | BJ 5183 | - | - | [7] |

| Neisseria gonorrhoeae | ATCC 49226 | - | 3.9 | [7] |

| Yersinia enterocolitica | - | - | - | [9] |

| Enterobacteriaceae | (various) | - | - | [9] |

| Salmonella typhi | - | Inactive | Inactive | [7] |

| Proteus spp. | - | Resistant | Resistant | [9] |

| Morganella spp. | - | Resistant | Resistant | [9] |

Note: The resistance of Proteus and Morganella species is attributed to the lack of a functional ferric hydroxamate transport system.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-negative bacterium.

Materials:

-

This compound stock solution of known concentration

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipettor

-

Incubator (35°C ± 2°C)

-

Plate reader or visual inspection mirror

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours) of the test bacterium on a suitable agar plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity or by using a plate reader.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

-

Bacterial Uptake Assay using Radiolabeled this compound

This protocol provides a method to quantify the uptake of this compound into bacterial cells, demonstrating the active transport mechanism.

Objective: To measure the time-dependent accumulation of radiolabeled this compound within Gram-negative bacterial cells.

Materials:

-

Radiolabeled this compound (e.g., with ³H or ¹⁴C) of known specific activity

-

Mid-log phase culture of the test Gram-negative bacterium

-

Minimal essential medium (MEM) or other suitable growth medium

-

Filtration apparatus with glass fiber filters (e.g., 0.45 µm pore size)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Ice-cold wash buffer (e.g., phosphate-buffered saline, PBS)

-

Timer

Procedure:

-

Bacterial Culture Preparation:

-

Grow the test bacterium in a suitable broth medium to the mid-logarithmic phase of growth.

-

Harvest the cells by centrifugation, wash them with fresh medium, and resuspend them to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

-

Uptake Experiment:

-

Pre-warm the bacterial suspension to 37°C.

-

Initiate the uptake by adding a known concentration of radiolabeled this compound to the bacterial suspension.

-

At various time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a defined volume of the cell suspension.

-

-

Filtration and Washing:

-

Immediately filter the collected sample through a glass fiber filter under vacuum.

-

Rapidly wash the filter with three portions of ice-cold wash buffer to remove any unbound extracellular radiolabeled this compound.

-

-

Quantification:

-

Place the filter in a scintillation vial, add scintillation fluid, and vortex to elute the radioactivity from the filter.

-

Measure the radioactivity in the vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of this compound taken up by the cells at each time point, expressed as pmol or nmol per mg of bacterial protein or per 10⁹ cells.

-

Plot the uptake of radiolabeled this compound over time to visualize the accumulation kinetics.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the processes involved in this compound's activity, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 4. protocols.io [protocols.io]

- 5. journals.asm.org [journals.asm.org]

- 6. Recently developed radiopharmaceuticals for bacterial infection imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Determination of bacterial viability by selective capture using surface-bound siderophores [scirp.org]

- 9. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Natural Congeners of Albomycin: δ1, δ2, and ε

Introduction

Albomycins are a group of naturally occurring antibiotics produced by bacteria of the genus Streptomyces.[1][2] They belong to the sideromycin class, a unique group of "Trojan horse" antibiotics.[3][4] This designation stems from their clever mechanism of action: they consist of an iron-chelating molecule, known as a siderophore, covalently linked to an antibiotic warhead.[5][6] Bacteria, which have a high requirement for iron, actively transport the albomycin molecule into the cell using their own iron uptake systems, unwittingly delivering the toxic antibiotic component.[2][7]

Once inside the bacterial cytoplasm, the molecule is cleaved by endogenous peptidases, releasing the active antibiotic moiety.[6][7] This warhead then inhibits a crucial enzyme, seryl-tRNA synthetase (SerRS), which is essential for protein synthesis, ultimately leading to bacterial cell death.[2][8] The primary natural congeners of this compound that have been fully characterized are this compound δ1, this compound δ2, and this compound ε.[2][9] These congeners share a common structural backbone but differ in a key substitution on their nucleobase, which significantly impacts their biological activity.[9]

Chemical Structures of this compound Congeners

The core structure of this compound is a peptidylnucleoside. It is composed of two main parts:

-

A Siderophore Moiety: This part is a ferrichrome-type siderophore, consisting of three molecules of δ-N-hydroxy-δ-N-acetyl-L-ornithine linked together by peptide bonds. This component is responsible for chelating ferric iron (Fe³⁺) and being recognized by bacterial iron transport proteins.[1][2]

-

An Antibiotic "Warhead": This is a 4'-thionucleoside moiety, which is the antibiotically active part of the molecule.[4]

These two components are connected via a serine amino acid linker.[10] The key structural difference between this compound δ1, δ2, and ε lies in the substituent at the C4 position of the pyrimidine nucleobase.[2][9]

-

This compound δ1: Features a hydroxyl group (-OH) at the C4 position.

-

This compound δ2: The most potent of the natural congeners, it has an N-carbamoyl group (-NH-CO-NH₂) at the C4 position.[11]

-

This compound ε: Is characterized by an amino group (-NH₂) at the C4 position.[11]

Mechanism of Action: The Trojan Horse Strategy

The potent antibacterial activity of albomycins is largely due to their ability to hijack the bacterial iron transport machinery to gain entry into the cell.[2] This multi-step process bypasses the cell's natural defenses.

-

Outer Membrane Transport: In Gram-negative bacteria like E. coli, the ferric-albomycin complex is recognized and bound by the TonB-dependent outer membrane transporter, FhuA.[8][12] This binding event initiates an energy-dependent translocation of the molecule across the outer membrane into the periplasmic space.

-

Periplasmic Transport: Once in the periplasm, the this compound complex is bound by the periplasmic binding protein FhuD.[5]

-

Inner Membrane Transport: FhuD shuttles the complex to the inner membrane ABC transporter, FhuBC, which then actively transports the this compound into the cytoplasm.[7]

-

Intracellular Activation: Inside the cytoplasm, host enzymes, such as peptidase N (PepN) in E. coli, hydrolyze the amide bond linking the siderophore to the thionucleoside warhead.[6][13]

-

Target Inhibition: The released antibiotic warhead (the thionucleoside SB-217452 in the case of this compound δ2) is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS).[2][14] By binding to the enzyme's active site, it prevents the attachment of serine to its corresponding tRNA, thereby halting protein synthesis and leading to cell death.[8]

Quantitative Data: Antimicrobial Activity

The structural variations among the this compound congeners have a profound effect on their antimicrobial efficacy. This compound δ2 consistently demonstrates the most potent activity against a range of both Gram-positive and Gram-negative pathogens, with minimum inhibitory concentrations (MICs) often in the low nanogram per milliliter range.[2][15] this compound δ1 shows moderate activity, while this compound ε is reported to have no significant activity.[11]

| Organism | This compound δ1 MIC (µg/mL) | This compound δ2 MIC (µg/mL) | This compound ε MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |

| Streptococcus pneumoniae (ATCC 49619) | 0.0625 | 0.008 | > 64 | Ciprofloxacin: 1 |

| Staphylococcus aureus (MRSA USA300) | 0.5 | 0.125 | > 64 | Vancomycin: 1 |

| Escherichia coli | Not widely reported | 0.005 | Not widely reported | Ciprofloxacin: 0.008 |

Note: Data compiled from multiple sources.[2][9][15] MIC values can vary based on the specific strain and testing conditions.

Experimental Protocols

Isolation and Purification of Albomycins

The isolation of natural albomycins from Streptomyces fermentation broths is a multi-step process involving extraction and chromatography.

-

Fermentation: A producer strain, such as Streptomyces globisporus, is cultured in a suitable nutrient-rich medium (e.g., ISP6) under optimal conditions to encourage antibiotic production.[10][16]

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The active compounds in the supernatant are often captured using adsorption resins.

-

Purification: The crude extract is then subjected to a series of chromatographic separations. This typically involves:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column is commonly used with a gradient of an organic solvent (like acetonitrile) in an aqueous buffer (like ammonium acetate) to separate the different congeners.[17]

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): The purified fractions are analyzed by high-resolution mass spectrometry to determine their exact mass and molecular formula and by NMR spectroscopy to fully elucidate their chemical structures.[10][17]

-

Antimicrobial Susceptibility Testing (MIC Determination)

The antimicrobial activity of the purified this compound congeners is quantified by determining the Minimum Inhibitory Concentration (MIC) using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: A standardized suspension of the target bacterial strain is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The purified this compound congener is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

The natural this compound congeners δ1, δ2, and ε represent a fascinating class of sideromycin antibiotics. Their intricate "Trojan horse" mechanism, which exploits essential bacterial iron uptake pathways, allows for highly potent and targeted activity. Structural analysis reveals that subtle modifications to the C4 position of the pyrimidine nucleobase are critical for their biological function, with the N-carbamoyl group of this compound δ2 conferring superior antimicrobial potency.[2][11] Given its exceptional activity against clinically relevant pathogens, including multidrug-resistant strains, this compound δ2 stands out as a promising lead candidate for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.[9][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis and Chemical Synthesis of this compound Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sideromycin - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Sideromycins: tools and antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sideromycins: tools and antibiotics - ProQuest [proquest.com]

- 7. The chemistry and biology of natural ribomimetics and related compounds - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00019A [pubs.rsc.org]

- 8. This compound|Sideromycin Antibiotic|For Research [benchchem.com]

- 9. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound - American Chemical Society [acs.org]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. scispace.com [scispace.com]

- 14. Biosynthesis of this compound δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A New this compound-Producing Strain of Streptomyces globisporus subsp. globisporus May Provide Protection for Ants Messor structor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Whitepaper: The Albomycin Biosynthetic Gene Cluster in Streptomyces globisporus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Albomycins are potent "Trojan horse" antibiotics that exhibit significant activity against various pathogenic bacteria. They consist of a siderophore moiety, which facilitates active transport into bacterial cells via iron uptake systems, and a toxic "warhead" that inhibits seryl-tRNA synthetase, thereby halting protein synthesis[1]. The producing organism, Streptomyces globisporus, harbors a specific biosynthetic gene cluster (BGC) responsible for albomycin production. Recent genomic studies have revealed that, contrary to previous assumptions, the this compound BGC is not widely distributed among streptomycetes but is restricted to specific strains of S. globisporus[2][3][4]. This guide provides a detailed technical overview of the this compound BGC in S. globisporus, covering its genomic organization, the proposed biosynthetic pathway, regulation, and key experimental methodologies for its study.

Genomic Organization of the this compound BGC

Bioinformatic analysis of Streptomyces globisporus strains, such as subsp. globisporus 4-3 and bja209, has identified the this compound BGC[2][5]. The cluster is reported to be identical to the well-characterized abm cluster in Streptomyces sp. ATCC 700974, comprising 18 genes designated abmA to abmR[5][6][7][8]. A notable feature is the absence of a pathway-specific regulatory gene within the cluster, suggesting that this compound production is likely controlled by global regulators[7]. The cluster also contains a gene for a resistant seryl-tRNA synthetase (abmK), which provides a self-protection mechanism for the producing organism[2][5].

Table 1: Genes and Putative Functions in the this compound BGC of S. globisporus

| Gene | Putative Function | Role in Biosynthesis |

| abmA | N-acyltransferase | Siderophore moiety formation |

| abmB | Flavin-dependent monooxygenase | Siderophore moiety formation |

| abmC | Peptide synthetase | Assembly of siderophore and nucleoside moieties |

| abmD | Thioesterase | Nucleoside warhead synthesis |

| abmE | Carbamoyltransferase | Tailoring: N-carbamoylation of the cytosine nucleoside |

| abmF | Acyl-CoA synthetase | Nucleoside warhead synthesis |

| abmG | Deoxycytidine kinase homolog | Nucleoside warhead synthesis |

| abmH | SAM-dependent methyltransferase | Nucleoside warhead synthesis |

| abmI | SAM-dependent methyltransferase | Tailoring: N3-methylation of the cytosine nucleoside |

| abmJ | Radical SAM enzyme | Nucleoside warhead synthesis (D-ribo to D-xylo conversion) |

| abmK | Seryl-tRNA synthetase, Class II | Nucleoside warhead synthesis and self-resistance |

| abmL | ABC transporter ATP-binding protein | Export/Resistance |

| abmM | ABC transporter permease | Export/Resistance |

| abmN | MFS transporter | Export/Resistance |

| abmP | MATE family efflux pump | Export/Resistance |

| abmQ | Nonribosomal peptide synthetase (NRPS) | Siderophore moiety formation (ferrichrome assembly) |

| abmR | Peptidase | Unknown |

| abmS | Serine hydroxymethyltransferase | Precursor supply |

Data synthesized from studies on Streptomyces sp. ATCC 700974, which has a BGC identical to that found in S. globisporus strains.[1][5][7][9][10]

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process involving the separate construction of a ferrichrome-type siderophore and a thionucleoside warhead, followed by their conjugation.

Proposed Biosynthetic Pathway

The pathway can be conceptualized in three main stages:

-

Siderophore Moiety Formation: The nonribosomal peptide synthetase (NRPS) AbmQ assembles three molecules of N5-acetyl-N5-hydroxyornithine to form the ferrichrome siderophore. AbmA and AbmB are involved in generating this precursor from L-ornithine[10].

-

Nucleoside Warhead (SB-217452) Synthesis: This intricate process involves a series of enzymatic modifications to a nucleoside precursor, catalyzed by enzymes including AbmG, AbmH, AbmD, AbmF, AbmK, and the radical SAM enzyme AbmJ[1][9].

-

Tailoring and Assembly: Final modifications, such as N-carbamoylation (AbmE) and N3-methylation (AbmI), occur on the nucleoside moiety[7]. The complete siderophore and warhead are then likely linked by the peptide synthetase AbmC[9].

Caption: Proposed biosynthetic pathway for this compound δ2 in Streptomyces.

Regulation of Production

The production of this compound in Streptomyces is initiated in the late growth phase[7]. In S. globisporus bja209, production is dependent on the growth medium[2][4]. While the co-produced siderophore desferrioxamine E is critically regulated by iron concentration, the specific regulatory cues for this compound are less defined. The absence of a dedicated regulator in the abm cluster points towards control by higher-level global regulators responding to stimuli like nutrient limitation or other environmental stresses[7].

Caption: High-level overview of the regulation of this compound production.

Quantitative Data and Strain Characteristics

Quantitative production data for this compound in S. globisporus is not extensively detailed in the literature. However, analysis of different strains provides valuable comparative data regarding the presence of the BGC and genomic features.

Table 2: Characteristics of this compound-Producing Streptomyces Strains